molecular formula C22H21N3O5 B11382261 Ethyl 4-({[1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate

Ethyl 4-({[1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate

Cat. No.: B11382261
M. Wt: 407.4 g/mol
InChI Key: PACKAXSZIQAEHE-UHFFFAOYSA-N
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Description

Ethyl 4-({[1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridazinone core, an ethoxyphenyl group, and a benzoate ester. Its molecular formula is C21H20N2O5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where the pyridazinone core reacts with ethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Benzoate Ester: The final step involves esterification of the intermediate product with ethyl benzoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or the ethoxyphenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted benzoates, substituted ethoxyphenyl derivatives.

Scientific Research Applications

Ethyl 4-({[1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-({[1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Ethyl 4-({[1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate can be compared with other similar compounds, such as:

    Ethyl 4-({[4-(2-ethoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate: Similar structure but with a piperazine ring instead of a pyridazinone core.

    Ethyl 4-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate: Similar structure but with a methoxy group instead of an ethoxy group.

    Ethyl 4-({[4-(2-nitrophenyl)-1-piperazinyl]acetyl}amino)benzoate: Similar structure but with a nitro group instead of an ethoxy group.

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activities

Properties

Molecular Formula

C22H21N3O5

Molecular Weight

407.4 g/mol

IUPAC Name

ethyl 4-[[1-(4-ethoxyphenyl)-4-oxopyridazine-3-carbonyl]amino]benzoate

InChI

InChI=1S/C22H21N3O5/c1-3-29-18-11-9-17(10-12-18)25-14-13-19(26)20(24-25)21(27)23-16-7-5-15(6-8-16)22(28)30-4-2/h5-14H,3-4H2,1-2H3,(H,23,27)

InChI Key

PACKAXSZIQAEHE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)C(=O)OCC

Origin of Product

United States

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